molecular formula C14H11NO3 B6361535 2-(3-Acetylphenyl)isonicotinic acid CAS No. 1262005-25-3

2-(3-Acetylphenyl)isonicotinic acid

Cat. No.: B6361535
CAS No.: 1262005-25-3
M. Wt: 241.24 g/mol
InChI Key: IQIORHNBKPDFLX-UHFFFAOYSA-N
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Description

2-(3-Acetylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of an acetyl group attached to the phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Acetylphenyl)isonicotinic acid typically involves the reaction of 3-acetylbenzoic acid with isonicotinic acid under specific conditions. One common method is the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-(3-Acetylphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form a carboxylic acid.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

    Oxidation: 3-(Carboxyphenyl)isonicotinic acid.

    Reduction: 2-(3-Hydroxyphenyl)isonicotinic acid.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-(3-Acetylphenyl)isonicotinic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the development of bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Acetylphenyl)isonicotinic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The acetyl group may play a role in modulating the compound’s activity by influencing its binding affinity to these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Acetylphenyl)isonicotinic acid is unique due to the presence of the acetyl group on the phenyl ring, which can significantly alter its chemical and biological properties compared to other isonicotinic acid derivatives

Properties

IUPAC Name

2-(3-acetylphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO3/c1-9(16)10-3-2-4-11(7-10)13-8-12(14(17)18)5-6-15-13/h2-8H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQIORHNBKPDFLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679504
Record name 2-(3-Acetylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262005-25-3
Record name 4-Pyridinecarboxylic acid, 2-(3-acetylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262005-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Acetylphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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